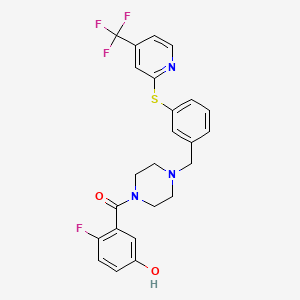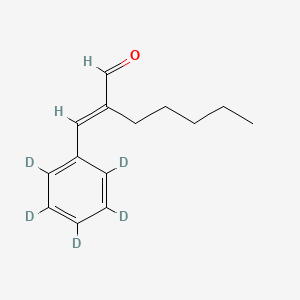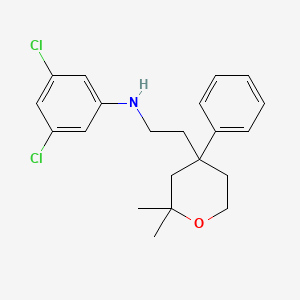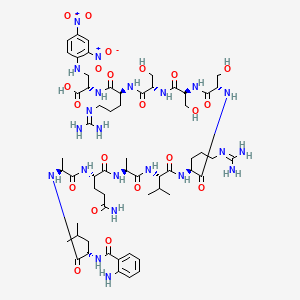
ADAM-17 Substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ADAM-17 Substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the substrate protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the purification process is optimized for high yield and purity. The use of bioreactors allows for precise control of growth conditions, ensuring consistent production of the substrate .
Analyse Chemischer Reaktionen
Types of Reactions
ADAM-17 Substrate undergoes various types of reactions, including:
Proteolytic Cleavage: The primary reaction is the proteolytic cleavage by ADAM-17, which releases the ectodomain of the substrate from the cell membrane.
Oxidation and Reduction: These reactions can modify the substrate’s structure and activity, affecting its interaction with ADAM-17.
Common Reagents and Conditions
Proteolytic Cleavage: This reaction typically occurs under physiological conditions, with ADAM-17 acting as the enzyme.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Major Products Formed
The major product formed from the proteolytic cleavage of this compound is the soluble ectodomain, which can participate in various signaling pathways .
Wissenschaftliche Forschungsanwendungen
ADAM-17 Substrate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of ADAM-17 Substrate involves its cleavage by the ADAM-17 enzyme. ADAM-17 recognizes and binds to specific sites on the substrate, leading to the proteolytic release of the ectodomain. This process is regulated by various factors, including the substrate’s structure and the presence of cofactors . The released ectodomain can then interact with other molecules, triggering downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ADAM-10 Substrate: Similar to ADAM-17 Substrate but cleaved by ADAM-10.
Tumor Necrosis Factor-Alpha Converting Enzyme Substrate: Another substrate cleaved by ADAM-17, involved in the release of tumor necrosis factor-alpha.
Uniqueness
This compound is unique due to its specific interaction with ADAM-17 and its role in the shedding of a wide range of cell surface proteins. This specificity makes it a valuable tool for studying ADAM-17-mediated processes and developing targeted therapies .
Eigenschaften
Molekularformel |
C59H92N22O21 |
|---|---|
Molekulargewicht |
1445.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,4-dinitroanilino)propanoic acid |
InChI |
InChI=1S/C59H92N22O21/c1-27(2)21-38(74-48(88)32-11-7-8-12-33(32)60)52(92)70-29(5)46(86)71-37(17-18-44(61)85)49(89)69-30(6)47(87)79-45(28(3)4)56(96)73-36(14-10-20-67-59(64)65)51(91)76-41(25-83)54(94)78-42(26-84)55(95)77-40(24-82)53(93)72-35(13-9-19-66-58(62)63)50(90)75-39(57(97)98)23-68-34-16-15-31(80(99)100)22-43(34)81(101)102/h7-8,11-12,15-16,22,27-30,35-42,45,68,82-84H,9-10,13-14,17-21,23-26,60H2,1-6H3,(H2,61,85)(H,69,89)(H,70,92)(H,71,86)(H,72,93)(H,73,96)(H,74,88)(H,75,90)(H,76,91)(H,77,95)(H,78,94)(H,79,87)(H,97,98)(H4,62,63,66)(H4,64,65,67)/t29-,30-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChI-Schlüssel |
RRTVIQGBLVYLQM-GHWPXLJNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C2=CC=CC=C2N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


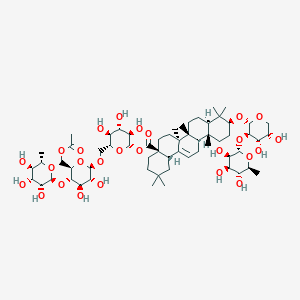

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)

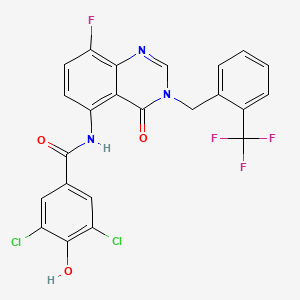
![GeXIVA[1,2]](/img/structure/B12375486.png)
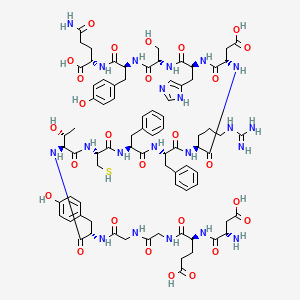
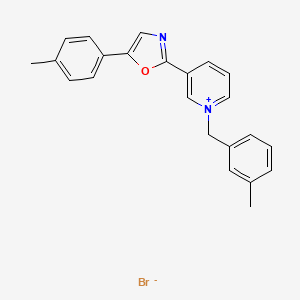
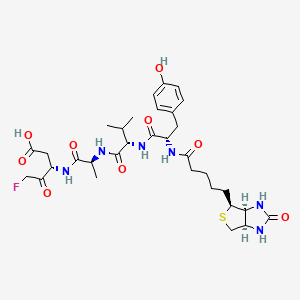
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
